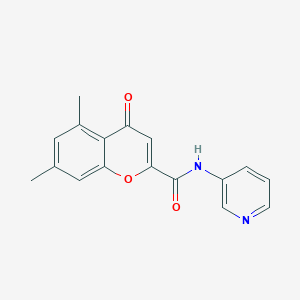
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique structure combining a benzothiophene moiety with a chromene carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Synthesis of the Chromene Carboxamide: The chromene carboxamide moiety is synthesized through a condensation reaction between a chromene derivative and an amine or amide precursor.
Coupling of the Two Moieties: The final step involves coupling the benzothiophene and chromene carboxamide moieties through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzothiophene or chromene moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products
Oxidation: Formation of sulfoxides or sulfones at the benzothiophene moiety.
Reduction: Formation of alcohols or amines from the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-pyrazolecarboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzothiophene moiety with a chromene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
属性
分子式 |
C21H20N2O4S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-2-11-7-8-15-13(9-11)14(24)10-16(27-15)20(26)23-21-18(19(22)25)12-5-3-4-6-17(12)28-21/h7-10H,2-6H2,1H3,(H2,22,25)(H,23,26) |
InChI 键 |
OPMVBHRPTSWECO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


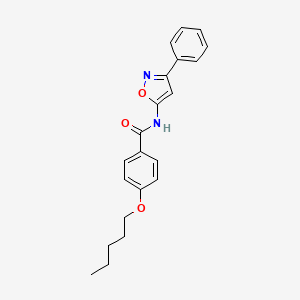
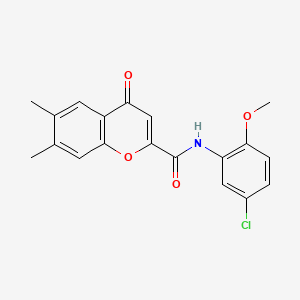
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11386670.png)
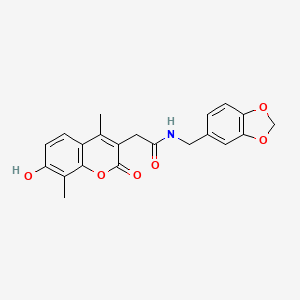
![2,3,5,9-tetramethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386680.png)
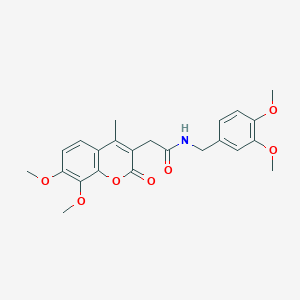
![9-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386688.png)

![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386693.png)
![6-chloro-9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386701.png)
![3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11386702.png)
![3-ethyl-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386703.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386719.png)
